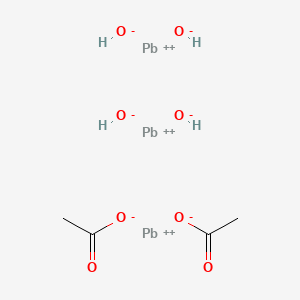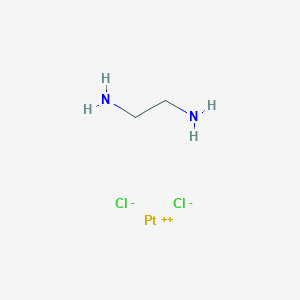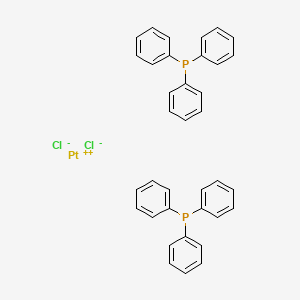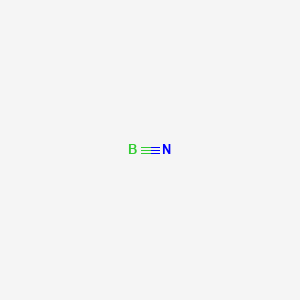
(-)-Menthyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Menthyl chloride is an organic compound derived from menthol, a naturally occurring substance found in peppermint and other mint oils. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in organic synthesis and has various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(-)-Menthyl chloride can be synthesized through the reaction of menthol with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where menthol is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to facilitate the formation of this compound, with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of menthol with phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅), which can also yield this compound along with by-products like phosphorous oxychloride (POCl₃).
Análisis De Reacciones Químicas
Types of Reactions
(-)-Menthyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: In these reactions, the chloride ion is replaced by a nucleophile. For example, this compound can react with sodium hydroxide (NaOH) to form (-)-menthol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form menthene, an unsaturated hydrocarbon.
Oxidation and Reduction Reactions: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles like amines or thiols.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are often used.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
Nucleophilic Substitution: (-)-Menthol, (-)-menthyl ethers, and other substituted derivatives.
Elimination: Menthene and other alkenes.
Oxidation and Reduction: Various oxidized or reduced forms of menthol derivatives.
Aplicaciones Científicas De Investigación
(-)-Menthyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of chiral molecules.
Biology: Researchers use this compound to study the effects of chiral compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, especially those requiring specific stereochemistry.
Industry: this compound is used in the production of flavors, fragrances, and other consumer products.
Mecanismo De Acción
The mechanism of action of (-)-menthyl chloride primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chloride ion is displaced by a nucleophile, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound’s reactivity is governed by the presence of the chloride leaving group and the steric and electronic properties of the menthyl moiety.
Comparación Con Compuestos Similares
Similar Compounds
Methyl chloride (CH₃Cl): A simpler alkyl chloride used in various industrial applications.
Ethyl chloride (C₂H₅Cl): Another alkyl chloride with similar reactivity but different physical properties.
Isopropyl chloride (C₃H₇Cl): An alkyl chloride with a branched structure, used in organic synthesis.
Uniqueness
(-)-Menthyl chloride is unique due to its chiral nature and the presence of the menthyl group, which imparts specific stereochemical properties. This makes it particularly valuable in the synthesis of chiral compounds and in applications where stereochemistry is crucial.
Propiedades
Número CAS |
29707-60-6 |
|---|---|
Fórmula molecular |
C10H19Cl |
Peso molecular |
174.71 g/mol |
Nombre IUPAC |
(1R,2S,4S)-2-chloro-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 |
Clave InChI |
OMLOJNNKKPNVKN-AEJSXWLSSA-N |
SMILES |
CC1CCC(C(C1)Cl)C(C)C |
SMILES isomérico |
C[C@H]1CC[C@@H]([C@H](C1)Cl)C(C)C |
SMILES canónico |
CC1CCC(C(C1)Cl)C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B7799551.png)






![Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, [1S-(1alpha,2beta,5alpha)]-](/img/structure/B7799610.png)



